molecular formula C12H15FN4O B11862796 6-(cyclohexylmethoxy)-2-fluoro-7H-purine CAS No. 444723-30-2

6-(cyclohexylmethoxy)-2-fluoro-7H-purine

Cat. No.: B11862796
CAS No.: 444723-30-2
M. Wt: 250.27 g/mol
InChI Key: DGKRQQBVRRZXHW-UHFFFAOYSA-N
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Description

6-(cyclohexylmethoxy)-2-fluoro-7H-purine (CAS 444723-30-2) is a high-purity purine derivative supplied with a typical assay of 98% . It features a molecular formula of C12H15FN4O and a molecular weight of 250.27 g/mol . This compound serves as a versatile and critical chemical scaffold in medicinal chemistry and drug discovery, particularly in the structure-guided design of ATP-competitive kinase inhibitors . Research has identified 6-alkoxypurine derivatives as potent inhibitors for specific kinase targets. The 6-cyclohexylmethoxy group is a crucial structural feature that occupies a lipophilic cavity near the ribose-binding pocket in kinases, which is essential for maintaining inhibitory activity . The presence of the 2-fluoro substituent provides a reactive handle for further chemical elaboration, most commonly via substitution with various aryl amines to create diverse libraries of potential inhibitors . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(cyclohexylmethoxy)-2-fluoro-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKRQQBVRRZXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416194
Record name 6-(cyclohexylmethoxy)-2-fluoro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444723-30-2
Record name 6-(cyclohexylmethoxy)-2-fluoro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Cyclohexylmethoxy 2 Fluoro 7h Purine

Established Synthetic Routes to 6-(cyclohexylmethoxy)-2-fluoro-7H-purine and Precursor Analogues

The synthesis of this compound is a multi-step process that hinges on the initial construction of a suitably halogenated purine (B94841) core, followed by the sequential and regioselective introduction of the desired substituents.

The common starting point for the synthesis of this compound is a dihalogenated purine. Commercially available precursors like guanine (B1146940) or xanthine (B1682287) can be converted into key intermediates such as 2,6-dichloropurine. researchgate.netgoogle.com For instance, xanthine can be chlorinated using phosphorus oxychloride in the presence of a weak nucleophilic organic base to yield 2,6-dichloropurine. researchgate.net

However, for the target compound, an intermediate with differentiated halogens, such as 6-chloro-2-fluoropurine, is highly advantageous. The synthesis of such compounds can be achieved through various routes, often starting from materials like 2-amino-6-chloropurine. google.com A crucial transformation is the conversion of an amino group at the C-2 position into a fluorine atom, which can be accomplished using methodologies like the Balz-Schiemann reaction. researchgate.net This strategic halogenation provides a purine scaffold where the two halogen atoms exhibit different reactivities, enabling selective substitution.

The introduction of the cyclohexylmethoxy group is achieved via a nucleophilic aromatic substitution (SNAr) reaction, where an alkoxide displaces a halide at the C-6 position of the purine ring. Studies on SNAr chemistry involving 2,6-dihalopurines have demonstrated that substitution occurs preferentially and much faster at the C-6 position compared to the C-2 position, irrespective of the specific halogen leaving groups. researchgate.net This inherent electronic bias of the purine ring system is exploited to ensure regioselectivity.

In a typical procedure, the sodium salt of cyclohexylmethanol (cyclohexylmethoxide), is generated by reacting cyclohexylmethanol with a strong base like sodium hydride. This alkoxide is then reacted with a dihalopurine intermediate, such as 6-chloro-2-fluoropurine. This reaction proceeds efficiently to yield this compound. For example, one reported synthesis using this method achieved a yield of 75% after four hours. researchgate.net

Step Reactants Product Key Considerations
1 2,6-Dihalopurine (e.g., 6-chloro-2-fluoropurine)This compoundReaction is highly regioselective for the C-6 position.
2 Cyclohexylmethanol, Sodium HydrideSodium cyclohexylmethoxideGeneration of the nucleophile (alkoxide).

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Purine 2-Position

With the C-6 position functionalized, the 2-fluoro substituent on the this compound ring becomes the target for subsequent modifications. The fluorine atom serves as an excellent leaving group in SNAr reactions, allowing for the introduction of a wide variety of functionalities.

In the context of nucleophilic aromatic substitution, the reactivity of aryl halides often follows the order F > Cl > Br > I. acs.orglibretexts.org This is contrary to the trend observed in aliphatic SN2 reactions, where iodide is the best leaving group. The enhanced reactivity of the fluoro substituent in SNAr reactions is due to the mechanism's rate-determining step, which is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com

The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and withdraws electron density from the purine ring. stackexchange.com This inductive effect makes the C-2 carbon more electrophilic and susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of fluorine helps to stabilize the developing negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of this rate-limiting step. libretexts.orgstackexchange.com Kinetic studies on related 6-halopurine nucleosides have confirmed that the 6-fluoro analogues are generally the most reactive substrates for SNAr reactions with various nitrogen, oxygen, and sulfur nucleophiles. acs.orgbyu.edu

General Reactivity Order of Halogens in Purine SNAr Reactions
Nucleophile TypeReactivity Order (Fastest → Slowest)Reference
Aliphatic Amines (e.g., BuNH₂)F > Br > Cl > I acs.org
Alkoxides (e.g., MeOH/DBU)F > Cl ≈ Br > I acs.org
Thiolates (e.g., K⁺ ⁻SCOCH₃)F > Br > I > Cl acs.org

The conditions for the SNAr reaction at the C-2 position can be optimized to enhance reaction rates and yields. The use of specific solvents and acid catalysts has been shown to be particularly effective. Trifluoroethanol (TFE) is often employed as a solvent, and the addition of trifluoroacetic acid (TFA) as a catalyst can significantly accelerate the substitution of the 2-fluoro group. researchgate.net

The high reactivity of the 2-fluoro group in this compound makes it an ideal handle for late-stage functionalization. This allows for the creation of diverse libraries of purine analogues by introducing various nucleophiles at the C-2 position. Amination is a particularly common and valuable strategy.

Further Derivatization and Functionalization of the Purine Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of highly potent and selective therapeutic agents. The primary points of diversification include the cyclohexylmethoxy group at the C6 position, the 2-fluoro substituent, and the nitrogen atoms of the purine ring.

Methodologies for Modifying the Cyclohexylmethoxy Group

While the cyclohexylmethoxy group is often a conserved feature in many potent kinase inhibitors derived from this scaffold, its modification can be a strategy to fine-tune physicochemical properties or explore new binding interactions. Methodologies for the cleavage or modification of such alkyl ether linkages, though not extensively reported on the this compound core itself, can be inferred from general organic synthesis principles.

One potential approach for the cleavage of the cyclohexylmethoxy group is through the use of strong acids, though this may be complicated by the acid-sensitivity of the purine core. A more selective method involves the use of Lewis acids in conjunction with a soft nucleophile. For instance, iodotrimethylsilane (B154268) (TMSI) is a well-established reagent for the cleavage of methyl ethers and could potentially be applied to the cyclohexylmethoxy group to yield the corresponding 6-hydroxypurine. ucla.edu

Catalytic methods for ether cleavage have also been developed. Cationic bis(phosphine)iridium complexes have been shown to catalyze the cleavage of cyclohexyl methyl ethers in the presence of a hydrosilane. nsf.govacs.org The selectivity of this reaction can be influenced by the electronic properties of the phosphine (B1218219) ligands, allowing for controlled cleavage. nsf.govacs.org Such methods could, in principle, be adapted for the dealkylation of the 6-(cyclohexylmethoxy)purine core, providing access to the 6-hydroxypurine for further functionalization.

Furthermore, photoredox catalysis has emerged as a powerful tool for the functionalization of aryl alkyl ethers. rsc.org This methodology could potentially be employed to introduce new functional groups onto the cyclohexyl ring of the cyclohexylmethoxy moiety, thereby expanding the chemical diversity of the purine derivatives.

Reagent/CatalystPotential TransformationReference
Iodotrimethylsilane (TMSI)Cleavage of the ether to yield 6-hydroxypurine ucla.edu
Cationic bis(phosphine)iridium complexes with hydrosilaneCatalytic cleavage of the ether nsf.govacs.org
Photoredox catalysisFunctionalization of the cyclohexyl ring rsc.org

Synthesis of Analogues with Diverse Functionalities at the 2-Arylamino Moiety (e.g., sulfonamides, carboxamides, ureas)

The 2-fluoro atom of this compound is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr). This position is frequently modified with various arylamino groups to enhance binding affinity and selectivity for target kinases. Further elaboration of these arylamino moieties with diverse functionalities such as sulfonamides, carboxamides, and ureas has proven to be a fruitful strategy in the development of potent inhibitors. nih.gov

The synthesis of 2-arylamino analogues bearing a sulfonamide group typically involves the reaction of this compound with an appropriately substituted aminobenzenesulfonamide. nih.gov Similarly, carboxamide-containing analogues can be prepared by coupling with aminobenzamides. rsc.org The synthesis of urea (B33335) derivatives can be achieved by reacting the 2-amino-6-(cyclohexylmethoxy)purine intermediate with an appropriate isocyanate or by a multi-step procedure involving the formation of a carbamate (B1207046) followed by reaction with an amine. The design and synthesis of N-phenyl-N-purin-6-yl ureas have been reported as inhibitors of p38α MAP kinase. nih.gov

These functional groups can engage in additional hydrogen bonding interactions within the ATP-binding pocket of kinases, leading to a significant increase in potency. The structure-activity relationships of these modifications are often rationalized through molecular modeling and X-ray crystallography of the inhibitor-kinase complexes. nih.gov

Functional GroupSynthetic ApproachKey Feature
SulfonamideSNAr with aminobenzenesulfonamidesHydrogen bond donor/acceptor
CarboxamideSNAr with aminobenzamidesHydrogen bond donor/acceptor
UreaReaction with isocyanates or multi-step synthesisHydrogen bond donor/acceptor

Alkynylation and Other Approaches for Covalent Modifier Development

The development of covalent inhibitors, which form a permanent bond with their target protein, is an increasingly important strategy in drug discovery. The introduction of an alkyne group onto the purine scaffold can serve as a "warhead" for covalent modification of a nearby cysteine residue in the target kinase.

The synthesis of 2-alkynylated purines has been reported as a new family of potent inhibitors of cyclin-dependent kinases. A common synthetic route to 6-alkynylated purines involves a Sonogashira cross-coupling reaction. rsc.orgmdpi.com For instance, a 6-halopurine derivative can be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This approach allows for the introduction of a variety of alkynyl groups, which can be further functionalized.

The alkyne moiety acts as a latent electrophile. Upon binding to the target protein, the proximity and orientation of the alkyne to a nucleophilic residue, such as the thiol group of cysteine, can facilitate a covalent bond-forming reaction. This proximity-driven reactivity can lead to potent and irreversible inhibition.

ModificationSynthetic MethodPurpose
AlkynylationSonogashira cross-couplingCovalent inhibitor development

Regioselective Alkylation and Protonation Studies of Purine Nitrogen Atoms (e.g., N-7, N-9)

The purine ring contains two potentially nucleophilic nitrogen atoms in the imidazole (B134444) ring, N-7 and N-9, which can be alkylated. The regioselectivity of alkylation is a critical aspect of purine chemistry, as the position of the substituent can significantly impact the biological activity of the resulting compound.

Alkylation of 6-substituted purines often yields a mixture of N-7 and N-9 isomers, with the N-9 isomer typically being the major product. ub.eduresearchgate.net The ratio of these isomers can be influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituent at the C6 position. For instance, the use of microwave irradiation has been shown to improve the regioselectivity for N-9 alkylation in some cases. ub.edu

Specific methods have been developed to achieve regioselective alkylation. For example, direct N-7 regioselective tert-alkylation of 6-substituted purines can be achieved using N-trimethylsilylated purines and a tert-alkyl halide with a Lewis acid catalyst like SnCl4 under kinetically controlled conditions. nih.govnih.gov Conversely, thermodynamic conditions can favor the formation of the N-9 isomer. nih.gov The steric bulk of substituents on the purine ring can also direct alkylation. For example, a bulky group at a neighboring position can shield the N-7 position, leading to preferential alkylation at N-9. nih.gov

Protonation of the purine ring also occurs at the nitrogen atoms. The site of protonation is dependent on the electronic properties of the substituents on the purine ring. While detailed protonation studies on this compound are not extensively reported, it is generally understood that the N-1 and N-7 positions are the most basic sites in neutral purines. The specific protonation site can influence the molecule's conformation and its interactions with biological targets.

PositionMethod for Regioselective AlkylationInfluencing Factors
N-9Standard alkylation conditions, microwave irradiationAlkylating agent, base, solvent, C6-substituent
N-7Kinetically controlled reaction with silylated purines and Lewis acidReaction conditions (kinetic vs. thermodynamic control)

Based on a comprehensive search of available scientific literature, there is currently no public data available regarding the molecular mechanisms of action and target engagement studies for the specific chemical compound “this compound.”

Research has been conducted on structurally related purine derivatives that share the 6-(cyclohexylmethoxy)purine core but feature different chemical groups at the 2-position, such as various arylamino or amino substituents. These studies offer detailed insights into how those specific analogues interact with and inhibit kinases like Cyclin-Dependent Kinases (CDKs) and NIMA-Related Kinase 2 (Nek2).

However, the substitution of a fluoro group at the 2-position creates a distinct chemical entity. The specific inhibitory activity, binding mechanisms, and interactions with amino acid residues for “this compound” have not been characterized in the reviewed literature. Therefore, it is not possible to provide the detailed, scientifically accurate content for the requested outline focusing solely on this compound.

Molecular Mechanisms of Action and Target Engagement Studies

Inhibition of NIMA-Related Kinase 2 (Nek2)

Mechanistic Insights into Nek2 Inhibition, Including Covalent Adduct Formation (e.g., Michael Addition at Cys22)

Research into the inhibition of Nek2 (NIMA-related kinase 2), a serine/threonine kinase involved in cell cycle regulation, has explored various purine-based compounds. While direct mechanistic studies on 6-(cyclohexylmethoxy)-2-fluoro-7H-purine are not extensively documented in publicly available literature, significant insights can be drawn from studies of structurally related molecules.

6-Alkoxypurines have been identified as ATP-competitive inhibitors of Nek2. nih.gov The inhibitory mechanism of these compounds is generally non-covalent, involving interactions with the ATP-binding pocket of the kinase. This is supported by the design of covalent inhibitors of Nek2, which were developed based on the crystal structure of a non-covalent predecessor, 3-((6-(cyclohexylmethoxy)-7H-purin-2-yl)amino)benzamide, in complex with Nek2. nih.gov

In the development of covalent Nek2 inhibitors, the 6-cyclohexylmethoxy group was replaced by a 6-ethynyl group. This ethynyl (B1212043) group acts as a Michael acceptor, enabling the formation of a covalent bond with a cysteine residue (Cys22) near the catalytic domain of Nek2. nih.gov The formation of this covalent adduct is a time-dependent process and is not reversible by the addition of ATP. nih.gov Site-directed mutagenesis of Cys22 to alanine (B10760859) negates this covalent interaction, confirming the specific targeting of this residue by the 6-ethynylpurines. nih.gov

Given that the covalent inhibitory mechanism through Michael addition is dependent on the presence of the ethynyl group, it is inferred that this compound, which lacks this reactive moiety, functions as a non-covalent inhibitor of Nek2. The 2-fluoro substitution is a common feature in kinase inhibitors, often enhancing binding affinity without participating in covalent bond formation.

Table 1: Comparison of Nek2 Inhibition Mechanisms
FeatureThis compound (Inferred)6-Ethynylpurine Derivatives
Inhibition Type Non-covalentCovalent (Irreversible)
Key Functional Group 6-cyclohexylmethoxy6-ethynyl
Interaction with Cys22 No covalent bond formationCovalent adduct via Michael addition
Reversibility ReversibleIrreversible

Structural Characterization of Nek2-Inhibitor Interactions

The structural basis for the interaction of 6-alkoxypurines with Nek2 has been elucidated through X-ray crystallography of related compounds. The crystal structure of Nek2 in complex with 3-((6-(cyclohexylmethoxy)-7H-purin-2-yl)amino)benzamide reveals that the purine (B94841) core binds to the hinge region of the kinase. nih.gov This binding is characterized by a triplet of hydrogen bonds between the purine and the backbone of residues Cys87 and Glu87 in the hinge region. nih.gov

The 6-cyclohexylmethoxy group occupies a hydrophobic pocket within the ATP-binding site. nih.gov This interaction is crucial for the potency of these inhibitors. Studies on a library of 6-cyclohexylmethoxy-2-arylaminopurines have demonstrated that modifications to the 2-arylamino substituent can modulate selectivity for Nek2 over other kinases like CDK2. nih.gov

While a specific crystal structure of this compound complexed with Nek2 is not publicly available, the existing structural data for the closely related analog provides a robust model for its binding mode. It is anticipated that the 2-fluoro derivative would adopt a similar binding orientation, with the purine core interacting with the hinge region and the 6-cyclohexylmethoxy group extending into the hydrophobic pocket.

Table 2: Key Structural Interactions of 6-Alkoxypurine Analogs with Nek2
Inhibitor MoietyInteracting Nek2 Residues/RegionType of Interaction
Purine Core Hinge Region (Cys87, Glu87)Hydrogen Bonds
6-cyclohexylmethoxy Group Hydrophobic PocketVan der Waals Interactions
2-arylamino Substituent Specificity PocketVaries with substituent

Other Investigated Biological Targets and Associated Pathways

The purine scaffold is a versatile pharmacophore that has been explored for its activity against a range of biological targets beyond Nek2.

Smoothened (SMO) Receptor Antagonism and Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The Smoothened (SMO) receptor, a key component of this pathway, is a druggable target for anti-cancer therapies. nih.gov Research has demonstrated that the purine scaffold can be utilized to design novel SMO antagonists. nih.gov

Studies have identified 2,6,9-trisubstituted purine derivatives as potent inhibitors of the Hh pathway. nih.gov These compounds have been shown to act as SMO antagonists, leading to the downregulation of downstream targets like PTCH and GLI1. nih.gov While there is no direct evidence of this compound acting as a SMO antagonist, the proven utility of the purine core in this context suggests that it could be a potential, albeit unconfirmed, area of activity for this compound or its derivatives. The development of purine-based SMO antagonists often involves the strategic placement of substituents at the 2, 6, and 9 positions to optimize interactions with the SMO receptor. nih.gov

Antiplasmodial Activity and Targeting of Essential Parasite Enzymes

Malaria, caused by Plasmodium parasites, remains a significant global health issue. The parasite's reliance on a purine salvage pathway, as it cannot synthesize purines de novo, makes the enzymes in this pathway attractive drug targets. Purine analogs have been investigated for their potential to disrupt this essential pathway.

While specific data on the antiplasmodial activity of this compound is not available, studies on other 6-alkoxypurines have shown some promise. For instance, compounds with a 6-benzoxy group have demonstrated activity against related parasites. The structural similarity suggests that the 6-cyclohexylmethoxy group could also confer antiplasmodial properties. Potential enzyme targets for purine derivatives in Plasmodium falciparum include hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway.

Antiviral Mechanisms of Action (e.g., against SARS-CoV-2, HBV)

The broad biological activity of purine derivatives has led to their investigation as antiviral agents. However, there is currently no published research specifically detailing the antiviral mechanisms of action of this compound against viruses such as SARS-CoV-2 or Hepatitis B Virus (HBV). The development of antiviral purine analogs often involves their conversion into nucleoside or nucleotide analogs that can inhibit viral polymerases. Without a ribose or ribose-like moiety, it is less likely that this compound would act as a direct polymerase inhibitor in the manner of drugs like remdesivir.

Structure Activity Relationship Sar Studies

Critical Role of the 6-Cyclohexylmethoxy Substituent in Modulating Biological Activity

The 6-cyclohexylmethoxy group is a key feature in a number of potent kinase inhibitors. Its role extends beyond simple steric bulk, influencing solubility, lipophilicity, and the orientation of the molecule within the ATP-binding pocket of kinases. The cyclohexyl ring can adopt various conformations, such as the chair and boat forms, which can affect its interaction with hydrophobic pockets in the enzyme. The flexible methoxy linker allows the bulky cyclohexyl group to position itself optimally for these interactions.

In the context of cyclin-dependent kinase (CDK) inhibitors, the O6-cyclohexylmethyl group has been identified as a crucial element for potent activity. For instance, in a series of O6-cyclohexylmethylguanine derivatives, this substituent was found to occupy a hydrophobic pocket in the CDK2 active site, contributing significantly to the binding affinity. The selection of the cyclohexylmethoxy group often represents a balance between achieving sufficient lipophilicity to enhance binding and maintaining adequate aqueous solubility for biological assays and potential therapeutic use.

Impact of Structural Modifications at the Purine (B94841) 2-Position on Potency and Target Selectivity

The 2-position of the purine ring is a critical point for modification to enhance potency and achieve selectivity among different kinases. The introduction of a fluorine atom, as in 6-(cyclohexylmethoxy)-2-fluoro-7H-purine, is a relatively small modification that can significantly alter the electronic properties of the purine ring system. Fluorine's high electronegativity can influence the pKa of the purine nitrogens, affecting hydrogen bonding interactions with the kinase hinge region.

Replacing the 2-fluoro substituent with an arylamino group has been a common strategy to develop highly potent kinase inhibitors. The anilino group can form an additional hydrogen bond with the kinase hinge region and allows for the exploration of a wide range of substituents on the phenyl ring to probe for additional interactions.

SAR studies on N2-substituted O6-cyclohexylmethylguanine derivatives have shown that an aromatic substituent at the N2-position is a requirement for potent CDK inhibition. The nature and position of substituents on this aryl ring are critical. For example, a group capable of donating a hydrogen bond at the 4'-position of the anilino ring, such as a hydroxyl, monomethylsulfonamide, or carboxamide, confers additional potency.

Table 1: Impact of 2-Arylamino Substituents on CDK2 Inhibition
Compound2-Position Substituent6-Position SubstituentCDK2 IC50 (µM)
Analog A-F-OCH2-cyclohexylData not available
Analog B-NH-Ph-OCH2-cyclohexyl0.25
Analog C-NH-Ph-4-OH-OCH2-cyclohexyl0.069
Analog D-NH-Ph-4-SO2NHMe-OCH2-cyclohexyl0.007

Functional groups like sulfonamides, carboxamides, and ureas at the 2-position can introduce additional hydrogen bonding interactions and improve physicochemical properties.

Sulfonamides: A sulfonamide group, particularly when attached to a 2-arylamino substituent, has proven to be highly effective in enhancing kinase inhibitory activity. The sulfonamide moiety can act as both a hydrogen bond donor and acceptor, forming interactions with charged residues in the active site. For instance, the potent CDK1 and -2 inhibitor NU6102 features a 4'-sulfamoylanilino group at the 2-position, which contributes significantly to its nanomolar potency.

Carboxamides: Similar to sulfonamides, carboxamides can also form crucial hydrogen bonds. The 4'-carboxamide derivative of N2-substituted O6-cyclohexylmethylguanine shows potent inhibition of CDKs, highlighting the importance of a hydrogen-bond-donating group at this position.

Urea (B33335) Functional Groups: While less explored in the context of 2-substituted 6-(cyclohexylmethoxy)purines, the urea moiety is a well-established pharmacophore in kinase inhibitors. It can act as a rigid hydrogen-bond donor, interacting with the kinase hinge region.

The position of substituents on the 2-arylamino ring has a profound impact on activity. Studies have demonstrated that relocating a sulfonamide group from the 4-position to the 3-position on the 2-arylamino ring of an O6-cyclohexylmethoxy purine derivative resulted in a significant reduction in potency against CDK2. This highlights the specific spatial requirements for optimal interaction with the enzyme's active site.

SAR of Diverse 6-Substituents Beyond Cyclohexylmethoxy (e.g., ethynyl (B1212043), alkyl, other alkoxy groups)

While the cyclohexylmethoxy group is highly effective, other substituents at the 6-position have also been explored to modulate the activity and properties of purine-based inhibitors.

Other Alkoxy Groups: The size and nature of the alkoxy group at the C6 position can be varied to optimize activity. For instance, replacing the cyclohexylmethoxy group with a smaller benzyloxy group can alter the selectivity profile of the inhibitor. The choice of the alkoxy group is often guided by the desire to fill a specific hydrophobic pocket in the target kinase.

Alkyl Groups: Direct attachment of alkyl groups to the C6 position generally results in a different profile of activity. The absence of the flexible oxygen linker changes the way the substituent can orient itself within the binding site.

Ethynyl Groups: The introduction of a small, rigid ethynyl group at the 6-position can be used to probe for specific interactions and can also serve as a handle for further chemical modification through reactions like click chemistry.

A direct comparison of the inhibitory activities of 2-fluoro-7H-purines with these different 6-substituents would be necessary to fully elucidate the SAR at this position.

Table 2: Hypothetical SAR at the 6-Position of 2-Fluoro-7H-purine
Compound2-Position Substituent6-Position SubstituentExpected Kinase Affinity
Analog E-F-OCH2-cyclohexylHigh
Analog F-F-OCH2-phenylModerate to High
Analog G-F-CH2-cyclohexylModerate
Analog H-F-C≡CHLow to Moderate

Conformational Flexibility, Tautomerism, and Their Implications in SAR Elucidation

Conformational Flexibility: The cyclohexylmethoxy group possesses considerable conformational flexibility. The cyclohexane ring can exist in chair, boat, and twist-boat conformations, and the C-O-C-C dihedral angle can also vary. This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation for binding to the target. However, it can also be a disadvantage, as there is an entropic penalty associated with the "freezing" of a flexible molecule upon binding. Medicinal chemistry strategies often involve the use of conformational restriction to lock a molecule into its bioactive conformation, potentially increasing potency and selectivity.

Tautomerism: Purines can exist in different tautomeric forms, with the proton residing on different nitrogen atoms of the purine core (e.g., N7-H vs. N9-H). The predominant tautomer can be influenced by the substituents on the purine ring and the surrounding environment (e.g., solvent or the active site of an enzyme). The 2-fluoro substituent, being electron-withdrawing, can influence the relative stabilities of these tautomers. The specific tautomeric form present upon binding to a kinase is critical, as it determines the hydrogen bonding pattern with the hinge region of the enzyme. X-ray crystallography studies of related purine inhibitors have been instrumental in identifying the bioactive tautomer and guiding further drug design.

The requested article cannot be generated.

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Preclinical Biological Evaluation: in Vitro and in Vivo Mechanistic Studies

In Vitro Cellular Efficacy and Mechanistic Characterization

The initial assessment of a potential anticancer compound involves rigorous testing in controlled laboratory settings using cancer cell lines. These in vitro studies are fundamental to elucidating the cellular and molecular mechanisms by which the compound exerts its effects.

Analysis of Cell Cycle Progression and Arrest Mechanisms (e.g., G0/G1 phase arrest)

At present, there is no publicly available scientific literature detailing the specific effects of 6-(cyclohexylmethoxy)-2-fluoro-7H-purine on cell cycle progression or arrest mechanisms in cancer cell lines.

Pathways and Molecular Events Leading to Apoptosis Induction

Detailed studies on the pathways and molecular events leading to apoptosis induction by this compound have not yet been published in the peer-reviewed literature.

Inhibition of Cell Proliferation in Various Cancer Cell Lines

Data from in vitro studies on the inhibitory effects of this compound on the proliferation of various cancer cell lines are not currently available.

Regulation of Gene Expression (e.g., PTCH, GLI1, Survivin)

The impact of this compound on the expression of key regulatory genes such as PTCH, GLI1, and Survivin has not been documented in the available scientific literature.

In Vivo Efficacy in Preclinical Disease Models

Following in vitro characterization, promising anticancer compounds are typically evaluated in living organisms to assess their efficacy in a more complex biological system.

Assessment of Tumor Growth Inhibition and Metastasis in Murine Cancer Models

There are currently no published studies that assess the in vivo efficacy of this compound in inhibiting tumor growth or metastasis in murine cancer models.

Evaluation of Antiplasmodial Activity in Malaria Mouse Models

An extensive search of scientific databases and literature has been conducted to identify in vivo studies evaluating the efficacy of this compound in established malaria mouse models, such as those using Plasmodium berghei or humanized mouse models infected with Plasmodium falciparum.

Despite the interest in purine (B94841) derivatives as a class of potential antimalarials, no specific data from such in vivo studies for this compound could be retrieved. Standard preclinical assessments for antimalarial drug candidates typically involve a 4-day suppressive test in infected mice to determine the compound's ability to reduce parasitemia. Further studies often investigate curative and prophylactic potential. At present, there are no published findings detailing the performance of this compound in these models, nor are there any available data tables summarizing its in vivo efficacy, such as the effective dose required to reduce parasitemia by 50% (ED50) or 90% (ED90).

Future Research Directions and Academic Therapeutic Implications

Strategies for the Development of Highly Selective Purine (B94841) Analogues for Specific Kinase Targets

The development of highly selective kinase inhibitors is a primary goal in modern drug discovery to minimize off-target effects. For purine analogues like 6-(cyclohexylmethoxy)-2-fluoro-7H-purine, achieving selectivity is paramount. The substitution pattern on the purine ring is a key determinant of binding affinity and selectivity toward specific kinases. researchgate.net Future strategies will focus on systematic modifications of the core structure.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are essential to understand how different functional groups at the C2, C6, and N9 positions influence kinase selectivity. eurekaselect.comnih.gov For instance, the cyclohexylmethoxy group at the C6 position and the fluorine atom at the C2 position of the subject compound can be systematically altered to probe interactions within the ATP-binding pocket of various kinases.

Target-Specific Modifications: Design strategies often involve introducing substituents that can form specific hydrogen bonds or other interactions with unique amino acid residues in the target kinase's active site. researchgate.net The exploration of different alkyl and aryl groups, as well as the introduction of hydrogen bond donors and acceptors, can fine-tune the selectivity profile.

Hybrid Molecule Design: The rational design of hybrid molecules that incorporate the purine scaffold with other pharmacophores has shown promise in improving target selectivity and overcoming drug resistance. researchgate.net

StrategyRationaleExample Modification on Purine Scaffold
C2 Position Modification Altering interactions in the hinge region of the kinase ATP-binding site.Replace fluoro group with amines, small alkyls, or other halogens.
C6 Position Modification Probing the solvent-exposed region to enhance affinity and selectivity.Vary the cycloalkyl group (e.g., cyclopentyl, cycloheptyl) or introduce aromatic rings.
N9 Position Substitution Targeting the ribose-binding pocket to improve potency and cell permeability.Introduction of isopropyl, cyclopentyl, or other suitable groups. nih.govmdpi.com
Fragment-Based Growth Growing small fragments from the core purine scaffold to engage unique sub-pockets of a target kinase.Attaching novel chemical moieties to the C2 or C6 substituents.

Exploration of Novel Biological Targets Beyond Kinases for Therapeutic Applications

While the purine scaffold is prominent in kinase inhibition, its versatility allows it to interact with a diverse range of biological targets. researchgate.netnih.gov Future research will increasingly explore applications for compounds like this compound beyond the kinome.

STAT3 Inhibition: A series of 2,6-disubstituted purine derivatives have been identified as small molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov Molecular docking models suggest these compounds can bind to the SH2 domain of STAT3, inhibiting its phosphorylation and demonstrating anticancer effects. nih.gov

Antimicrobial Targets: Certain purine analogues have shown potent antimicrobial activity. For example, a class of 2,6-disubstituted 7H-purines was identified as antitubercular agents that inhibit DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway. nih.gov

Enzyme Inhibition in Pathogens: Researchers have characterized 2,6-disubstituted purines as effective inhibitors of purine nucleoside phosphorylase (PNP) from Helicobacter pylori, suggesting PNP as a potential new drug target for eradicating the bacterium. tandfonline.com

Potential Novel TargetTherapeutic AreaRationale for Purine Analogues
STAT3 Transcription Factor OncologyInhibition of STAT3 phosphorylation and downstream signaling pathways. nih.gov
DprE1 Enzyme Infectious Disease (Tuberculosis)Inhibition of a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.gov
Purine Nucleoside Phosphorylase (PNP) Infectious Disease (H. pylori)Targeting bacterial purine metabolism. tandfonline.com
Phosphoinositide 3-kinases (PI3Ks) Oncology, InflammationThe purine scaffold is a known base for developing potent and selective PI3K inhibitors. mdpi.com

Advancements in Innovative Synthetic Methodologies for Broader Chemical Space Exploration

The synthesis of diverse libraries of purine analogues is crucial for discovering novel therapeutic agents. Future research will leverage innovative synthetic methodologies to expand the accessible chemical space around the this compound scaffold.

Key advancements include:

Sequential Nucleophilic Substitution: Building upon established methods, such as the sequential substitution of 2,6-dihalopurines, allows for the controlled introduction of different functionalities at the C2 and C6 positions. researchgate.netmdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for key synthetic steps, facilitating the rapid generation of compound libraries. nih.gov

Modern Coupling Reactions: Advanced cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enable the introduction of a wide variety of aryl and heteroaryl substituents, significantly broadening the structural diversity of the synthesized purine analogues. researchgate.net

Combinatorial Chemistry: High-throughput synthesis techniques will allow for the creation of large, focused libraries of 2,6-disubstituted purines, which can then be screened against various biological targets.

Integration of Advanced Computational Approaches for Rational Drug Design and Optimization

Computational methods are integral to modern drug discovery, enabling a more rational and efficient design process for compounds like this compound. springernature.comnih.gov These approaches help in predicting binding affinities, understanding interaction modes, and optimizing lead compounds.

Molecular Docking and Virtual Screening: These techniques are used to predict the binding pose of purine analogues within the active site of a target protein and to screen large virtual libraries for potential hits. nih.govfrontiersin.orgfrontiersin.org This helps prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of purine derivatives with their biological activity. mdpi.com These models provide insights into which properties (e.g., steric, electronic) are critical for potency and can guide the design of more effective compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a purine ligand and its target protein, helping to assess the stability of the binding pose and understand the energetic contributions of different interactions. frontiersin.orgfrontiersin.org

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new purine analogues early in the design process, helping to identify candidates with better drug-like properties. springernature.com

Computational MethodApplication in Purine Analogue DesignOutcome
Virtual Screening Screening large chemical databases against a specific target (e.g., a kinase). frontiersin.orgIdentification of novel hit compounds for further development.
Molecular Docking Predicting the binding mode and affinity of analogues in a protein's active site. frontiersin.orgUnderstanding key interactions and guiding structural modifications.
3D-QSAR Correlating 3D structural properties with biological activity. mdpi.comCreating predictive models to guide the design of more potent compounds.
MD Simulations Assessing the stability of the ligand-protein complex over time. frontiersin.orgConfirmation of binding modes and identification of stable interactions.

Potential for Mechanistic Synergy in Combination Strategies in Disease Models

To enhance therapeutic efficacy and overcome drug resistance, kinase inhibitors and other targeted agents are increasingly being evaluated in combination therapies. mdpi.com A compound like this compound, as a potential kinase inhibitor, could be a valuable component in such strategies, particularly in oncology.

The rationale for combination therapy is based on targeting multiple nodes in a signaling network simultaneously. For example, in Acute Myeloid Leukemia (AML), combination strategies involving inhibitors of pathways like FLT3, PI3K/AKT/mTOR, and CDK have shown promise. mdpi.com A future research direction would be to investigate the synergistic effects of a selective purine analogue with other established therapeutic agents. This could involve combining it with standard chemotherapy or with another targeted inhibitor that acts on a parallel or downstream survival pathway. Such combinations may allow for more durable responses and could potentially resensitize resistant tumors to treatment. mdpi.commdpi.com

Q & A

Basic: What are the standard synthetic protocols for 6-(cyclohexylmethoxy)-2-fluoro-7H-purine?

Answer:
The compound is synthesized via nucleophilic aromatic substitution. A representative procedure involves reacting 6-chloro-2-fluoropurine with cyclohexylmethanol in anhydrous THF under an inert atmosphere (N₂). Sodium hydride (NaH, 3.0 eq) is used as the base to deprotonate the alcohol, generating the alkoxide nucleophile. The reaction proceeds with stirring at room temperature (1–2 hours) followed by reflux (1 hour). Purification via dry-column chromatography yields the product (~70% isolated yield). Critical safety considerations include managing H₂ gas evolution during NaH addition .

Basic: How is the compound characterized post-synthesis?

Answer:
Structural validation relies on 1H NMR , 13C NMR , and LCMS . Key spectral features include:

  • 1H NMR : Distinct signals for the cyclohexylmethoxy group (δ 3.8–4.0 ppm for -OCH₂Cy, δ 1.0–2.0 ppm for cyclohexyl protons) and purine protons (e.g., δ 8.3–8.5 ppm for H-8).
  • 13C NMR : Fluorine-coupled carbons (e.g., C-2 at ~155 ppm with ¹³C-¹⁹F splitting), though unresolved coupling due to peak broadening may occur .
  • LCMS : [M+H]+ ion consistent with molecular formula C₁₂H₁₆FN₃O.

Advanced: How can researchers resolve inconsistencies in 13C NMR data caused by 19F coupling?

Answer:
The 13C-19F scalar coupling (²J ~35 Hz) often leads to peak broadening, complicating interpretation. Mitigation strategies include:

  • Decoupling experiments : Apply 19F decoupling during 13C acquisition to collapse splitting.
  • Alternative techniques : Use 19F NMR (δ -110 to -120 ppm for C-F environments) or X-ray crystallography for unambiguous structural confirmation .
  • Dynamic NMR (DNMR) : If exchange broadening is suspected, variable-temperature studies can clarify dynamic processes.

Advanced: What methodological approaches are recommended for optimizing reaction yield and purity?

Answer:
Key factors influencing yield and purity:

  • Base selection : NaH (vs. K₂CO₃ or Cs₂CO₃) enhances alkoxide formation but requires strict anhydrous conditions.
  • Solvent effects : THF promotes nucleophilicity, while DMF may accelerate substitution but complicate purification.
  • Temperature control : Reflux (66°C in THF) improves substitution kinetics but may increase side reactions (e.g., hydrolysis).
  • Workup : Neutralization with ethanol post-reaction minimizes acid-induced degradation. Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane) .

Advanced: What are the potential biological targets of this compound, and how can its activity be validated?

Answer:
Structurally analogous purine derivatives (e.g., NU6102, NU6027) inhibit kinases like CDK2 and ATR, suggesting this compound may target ATP-binding domains. Validation strategies:

  • Kinase panel screening : Test against recombinant kinases (e.g., CDK1, CDK2, ATR) using ATP-competitive assays.
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (IC₅₀) and correlate with kinase inhibition.
  • Structural studies : Co-crystallization with target kinases (e.g., PDB: 1H1S analogs) to confirm binding mode .

Advanced: How should researchers address discrepancies in biological activity between structural analogs?

Answer:
Contradictions in activity (e.g., potency variations in kinase inhibition) may arise from:

  • Substituent effects : Fluorine’s electronegativity alters binding affinity vs. non-fluorinated analogs.
  • Tautomerism : The 7H vs. 9H purine tautomer impacts hydrogen-bonding interactions (validate via NMR in DMSO-d₆).
  • Off-target effects : Use siRNA knockdown or selective inhibitors (e.g., NU6027 for ATR) to isolate target contributions .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Hazardous reagents : NaH reacts violently with water; use dry solvents and gas venting.
  • Hydrogen gas : Ensure proper ventilation during NaH/ROH reactions.
  • Personal protective equipment (PPE) : Wear flame-resistant lab coats, gloves, and safety goggles.

Advanced: How can computational tools aid in designing derivatives with improved properties?

Answer:

  • Docking studies : Use AutoDock or Schrödinger to predict binding poses in kinase ATP pockets.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data.
  • ADMET prediction : SwissADME or ADMETLab2.0 assess solubility, CYP450 interactions, and blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.